molecular formula C16H22N6O B6448890 2-{[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-4-yl]methoxy}pyrazine CAS No. 2549013-96-7

2-{[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-4-yl]methoxy}pyrazine

カタログ番号: B6448890
CAS番号: 2549013-96-7
分子量: 314.39 g/mol
InChIキー: PPJZBWKCZUIZKX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-{[1-({5H,6H,7H-Pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-4-yl]methoxy}pyrazine is a heterocyclic compound featuring a pyrazine core substituted with a piperidine-pyrrolotriazole hybrid moiety. The molecule combines a pyrazine ring (a six-membered aromatic ring with two nitrogen atoms) with a piperidine scaffold (a six-membered saturated ring containing one nitrogen atom) linked to a bicyclic pyrrolo[2,1-c][1,2,4]triazole system.

For example, compounds like 2-((1-((1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine (compound 3) are synthesized by reacting sulfonyl chlorides with piperidin-4-yl-pyrazine intermediates in dry tetrahydrofuran (THF) under basic conditions .

特性

IUPAC Name

3-[[4-(pyrazin-2-yloxymethyl)piperidin-1-yl]methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O/c1-2-14-19-20-15(22(14)7-1)11-21-8-3-13(4-9-21)12-23-16-10-17-5-6-18-16/h5-6,10,13H,1-4,7-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPJZBWKCZUIZKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NN=C(N2C1)CN3CCC(CC3)COC4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

2-{[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-4-yl]methoxy}pyrazine (CAS Number: 2380034-35-3) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound incorporates a complex heterocyclic structure that may contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C18H22N6O, with a molecular weight of approximately 338.41 g/mol. The structure features a pyrazine core linked to a piperidine moiety and a pyrrolo[2,1-c][1,2,4]triazole substituent. The presence of these heterocycles is significant as they are often associated with various biological activities.

Biological Activity Overview

Research has indicated that compounds containing triazole and pyrazine structures exhibit a range of biological activities including:

  • Anticancer Activity : Several studies have shown that derivatives of pyrrolo[2,1-c][1,2,4]triazole exhibit antiproliferative effects against various cancer cell lines. For instance, compounds similar to the one have demonstrated efficacy against human cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer) .
  • Antimicrobial Properties : The triazole scaffold is well-known for its antimicrobial activity. Research indicates that modifications to the triazole ring can enhance antibacterial and antifungal properties .
  • Neuroprotective Effects : Some studies suggest that piperidine derivatives can exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AnticancerPyrrolo[2,1-c][1,2,4]triazolesInhibition of cell proliferation in MCF7 and HCT116 cell lines .
AntimicrobialTriazole derivativesEffective against Gram-positive and Gram-negative bacteria .
NeuroprotectivePiperidine analogsReduced neuronal apoptosis in vitro .

Detailed Research Findings

  • Anticancer Properties : A study published in Molecules highlighted the synthesis of various triazole-containing compounds and their evaluation against cancer cell lines. The results indicated that certain derivatives had IC50 values lower than standard chemotherapeutics like 5-fluorouracil .
  • Antimicrobial Activity : Research conducted on triazole derivatives revealed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) studies suggested that modifications to the triazole ring could enhance efficacy .
  • Neuroprotection : A recent study explored the neuroprotective potential of piperidine-based compounds. It was found that these compounds could inhibit oxidative stress-induced neuronal death in cultured neurons .

類似化合物との比較

Piperidine-Pyrazine Sulfonamides

Compounds such as 2-((1-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine (compound 24) share the pyrazine-piperidine backbone but differ in the substituent at the piperidine nitrogen. These derivatives are synthesized via GP1 (General Procedure 1), involving sulfonyl chloride intermediates and piperidin-4-yl-pyrazine hydrochlorides in THF .

Imidazo[1,2-a]pyrazine Derivatives

Compounds like 3a and 4a (imidazo[1,2-a]pyrazines) exhibit similar pyrazine cores but lack the piperidine linker. Their biological activity (e.g., anticancer and antiviral effects) arises from interactions with the hinge region of kinases (e.g., hydrogen bonding with Cys106 and Gly28) . The target compound’s piperidine-pyrrolotriazole extension may enable distinct binding modes, particularly in allosteric sites.

Pyrrolo-Triazole Hybrids

The compound 5-methyl-1-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl}-1H-pyrazol-3-amine () shares the pyrrolotriazole-methyl group but lacks the pyrazine-piperidine framework. This highlights the modularity of pyrrolotriazole in conferring diverse bioactivities depending on the appended substituents .

Table 1. Comparative Analysis of Pyrazine-Piperidine Derivatives

Compound Name Structure Molecular Formula Key Features Synthesis Yield Biological Activity
Target Compound This compound C₁₇H₂₁N₇O Pyrrolotriazole-methyl substituent; potential for kinase inhibition Not reported Unknown (structural analogs suggest kinase modulation)
2-((1-((1H-Pyrazol-4-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine (3) [Pyrazine]-O-piperidine-sulfonyl-pyrazole C₁₂H₁₆N₆O₃S Sulfonamide linker; moderate polarity 60–75% Kinase inhibition (hypothesized)
2-((1-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine (24) [Pyrazine]-O-piperidine-sulfonyl-dimethylpyrazole C₁₃H₁₈N₆O₃S Methyl groups enhance hydrophobicity 77% Not reported (structural focus)
Imidazo[1,2-a]pyrazine derivatives (3a, 4a) Imidazo-pyrazine with aryl/thiophene substituents Varies Hydrogen bonding with kinase hinge region 40–65% Anticancer, antiviral

Key Observations :

Synthetic Flexibility : The piperidine-pyrazine core allows diverse substitutions (sulfonamides, pyrrolotriazoles) to fine-tune physicochemical properties (e.g., logP, solubility).

Bioactivity : Sulfonamide derivatives (e.g., compound 24) prioritize synthetic accessibility, while the target compound’s pyrrolotriazole group may improve target engagement via π-π stacking .

Unmet Needs : Biological data for the target compound remain speculative; further enzymatic assays (e.g., kinase inhibition) are warranted.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。